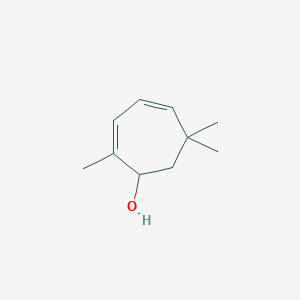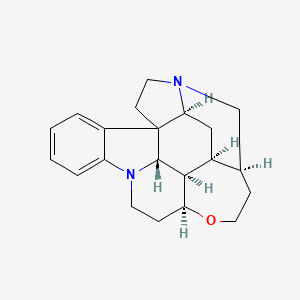![molecular formula C13H25NO3 B14743777 [1-(Dibutylamino)-1-oxopropan-2-yl] acetate CAS No. 6288-19-3](/img/structure/B14743777.png)
[1-(Dibutylamino)-1-oxopropan-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Dibutylamino)-1-oxopropan-2-yl] acetate: is an organic compound with the molecular formula C11H21NO3 It is an ester derivative of 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate typically involves the esterification of 1-(dibutylamino)-1-oxopropan-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Dibutylamino)-1-oxopropan-2-yl] acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a biochemical probe in enzyme-catalyzed reactions.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate involves its hydrolysis to release 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid. This hydrolysis can be catalyzed by esterases or acidic conditions. The released 1-(dibutylamino)-1-oxopropan-2-ol can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylamino)-1-oxopropan-2-yl acetate: Similar structure but with dimethylamino group instead of dibutylamino.
1-(Diethylamino)-1-oxopropan-2-yl acetate: Contains a diethylamino group instead of dibutylamino.
1-(Dipropylamino)-1-oxopropan-2-yl acetate: Features a dipropylamino group instead of dibutylamino.
Uniqueness:
- The presence of the dibutylamino group in [1-(Dibutylamino)-1-oxopropan-2-yl] acetate imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- Compared to its dimethyl, diethyl, and dipropyl analogs, the dibutyl derivative may exhibit different solubility, stability, and biological activity profiles, making it a distinct compound of interest for various applications.
Eigenschaften
CAS-Nummer |
6288-19-3 |
|---|---|
Molekularformel |
C13H25NO3 |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
[1-(dibutylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C13H25NO3/c1-5-7-9-14(10-8-6-2)13(16)11(3)17-12(4)15/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
FCKCOYRIFOWGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
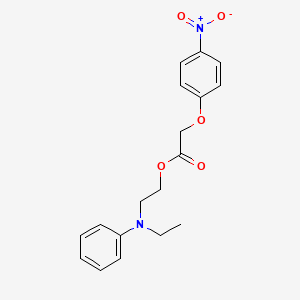
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)

![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
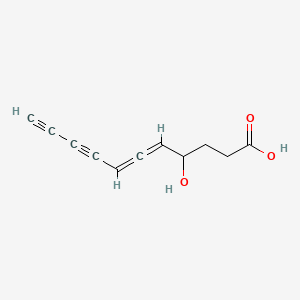
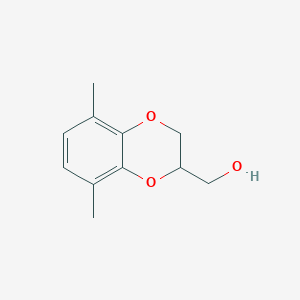
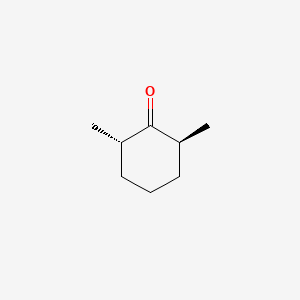

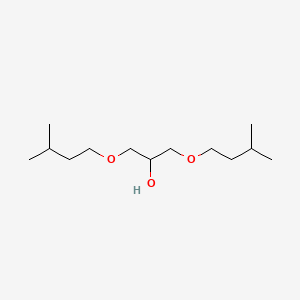
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
